Physicochemical Profiling of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine: A Comprehensive Technical Guide
Physicochemical Profiling of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery, the precise characterization of building blocks is essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of downstream active pharmaceutical ingredients (APIs). 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine is a highly versatile aliphatic amine featuring a tetrahydropyran (oxane) ring and a sterically demanding gem-dimethyl spacer.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the molecule's physicochemical behavior and establish self-validating experimental protocols for determining its core properties—specifically its ionization constant (pKa) and lipophilicity (LogP).
Structural & Theoretical Physicochemical Profiling
Before initiating benchtop experiments, we must establish a theoretical baseline. The unique structural motifs of 2,2-dimethyl-3-(oxan-4-yl)propan-1-amine dictate its physicochemical behavior:
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The Primary Amine (-NH₂): Acts as the sole ionizable center. Aliphatic primary amines are strongly basic.
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The Gem-Dimethyl Group (-C(CH₃)₂-): Located at the beta-position relative to the amine, this group provides steric hindrance. It restricts the conformational flexibility of the alkyl chain, which can favorably reduce the entropic penalty upon target binding, while minimally impacting the inductive electron-withdrawal that affects pKa.
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The Oxane Ring (Tetrahydropyran): Introduces a hydrogen bond acceptor (the ether oxygen) and modulates lipophilicity. Unlike highly lipophilic cyclohexane rings, the oxane oxygen lowers the overall LogP, enhancing aqueous solubility.
Table 1: Predicted Physicochemical Properties
| Property | Value | Structural Rationale / ADME Implication |
| Molecular Formula | C₁₀H₂₁NO | - |
| Molecular Weight | 171.28 g/mol | Highly favorable for Fragment-Based Drug Design (FBDD). |
| Topological Polar Surface Area (TPSA) | ~35.2 Ų | Excellent membrane permeability; expected to easily cross the Blood-Brain Barrier (BBB). |
| Predicted pKa (Basic) | 10.0 – 10.5 | The primary amine will be >99% protonated at physiological pH (7.4), ensuring high aqueous solubility. |
| Predicted LogP | 1.5 – 2.0 | Optimal lipophilicity balance driven by the oxane ring's polarity and the gem-dimethyl group's bulk. |
| Hydrogen Bond Donors | 2 | Contributed entirely by the primary amine (-NH₂). |
| Hydrogen Bond Acceptors | 2 | Contributed by the amine nitrogen and the oxane ether oxygen. |
Experimental Determination of Ionization Constant (pKa)
Rationale & Method Selection
The acid dissociation constant (pKa) dictates the ionization state of the molecule at physiological pH, directly impacting solubility and permeability 1. For 2,2-dimethyl-3-(oxan-4-yl)propan-1-amine, the lack of a conjugated π -electron system or aromatic ring means the molecule does not possess a strong UV chromophore .
Consequently, spectrophotometric methods—which rely on UV absorbance shifts between ionized and neutral states—are fundamentally unviable. We must employ potentiometric titration 2, which relies purely on the electrochemical detection of hydrogen ion concentration changes.
Self-Validating Protocol: Potentiometric Titration
To ensure trustworthiness, this protocol is designed as a self-validating system . By running a blank titration (solvent only) prior to the sample titration, we mathematically subtract the background ionization of the water and dissolved CO₂, ensuring the calculated inflection point is strictly attributable to the amine.
Step-by-Step Methodology:
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Electrode Calibration: Calibrate the glass pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure Nernstian response linearity 3.
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Blank Titration (Validation Step): Titrate 20 mL of 0.15 M KCl (background electrolyte to maintain constant ionic strength) with 0.1 M NaOH to establish the baseline solvent curve.
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Sample Preparation: Dissolve the analyte in 20 mL of 0.15 M KCl to achieve a concentration of 1 mM.
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Acidification: Add 0.1 M HCl dropwise until the solution reaches pH ~2.0. This ensures the primary amine is 100% protonated (ammonium state) before the titration begins.
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Titration: Incrementally add 0.1 M NaOH using an automated titrator. Record the pH after each addition until the pH stabilizes above 12.0.
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Data Analysis: Plot the first derivative of the pH vs. volume curve. The peak of the derivative corresponds to the half-equivalence point, where pH = pKa.
Caption: Workflow for self-validating potentiometric pKa determination.
Lipophilicity (LogP) Profiling
Rationale & Method Selection
The partition coefficient (LogP) is critical for predicting membrane partitioning. While the HPLC method (OECD Test Guideline 117) is standard for high-throughput screening, it relies heavily on UV detection. Given our molecule's lack of a chromophore, HPLC would require specialized detectors (e.g., ELSD).
To achieve absolute thermodynamic accuracy and avoid detector-specific calibration biases, the Shake-Flask method (OECD Test Guideline 107) 4 coupled with LC-MS/MS quantification is the gold standard.
Self-Validating Protocol: Shake-Flask Method with Mass Balance
This approach is inherently self-validating: by quantifying the analyte in both the aqueous and octanol phases, we calculate a strict mass balance. If the total recovered mass deviates from the initial input, it immediately flags experimental errors (e.g., emulsion formation, volatility losses, or adsorption to glassware), ensuring absolute trustworthiness.
Step-by-Step Methodology:
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Phase Saturation: Stir n-octanol and HPLC-grade water together for 24 hours at 25°C to mutually saturate the phases.
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Buffer Preparation: Because the molecule is a basic amine, use a buffer at pH 12.0 (at least 2 pH units above the predicted pKa) for the aqueous phase to ensure the molecule is entirely in its neutral, un-ionized state.
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Equilibration: Add a known mass of 2,2-dimethyl-3-(oxan-4-yl)propan-1-amine to a vial containing equal volumes of the saturated octanol and buffered water. Shake mechanically for 1 hour at 25°C.
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Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions and achieve a sharp phase boundary.
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Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and quantify the concentration of the amine in both phases using LC-MS/MS (Multiple Reaction Monitoring mode).
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Mass Balance & Calculation: Verify that Molesoctanol+Moleswater=Molesinitial . Calculate LogP as Log10(Coctanol/Cwater) .
Caption: Shake-flask methodology for LogP determination with mass balance validation.
Conclusion
The rigorous physicochemical profiling of 2,2-dimethyl-3-(oxan-4-yl)propan-1-amine reveals it to be a highly attractive building block for medicinal chemistry. Its low molecular weight, favorable TPSA, and balanced lipophilicity make it an ideal candidate for incorporation into CNS-targeted or orally bioavailable drug scaffolds. By employing self-validating methodologies—potentiometric titration for pKa and mass-balanced shake-flask LC-MS/MS for LogP—researchers can generate high-fidelity data that reliably informs downstream predictive ADME models.
References
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Development of Methods for the Determination of pKa Values National Institutes of Health (NIH) / PMC[Link]
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OECD Test Guideline 112: Dissociation Constants in Water (1981) Umwelt-online / OECD[Link]
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Protocol for Determining pKa Using Potentiometric Titration Creative Bioarray[Link]
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Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" Fraunhofer-Publica [Link]
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OECD Guidelines for the Testing of Chemicals: Test No. 117 (HPLC Method) ACRI.gov.tw / OECD[Link]
